Acacetin-7-O-beta-D-galactopyranoside
Overview
Description
Acacetin-7-O-beta-D-galactopyranoside is a flavonoid glycoside that can be isolated from the flower heads of Chrysanthemum morifolium . This compound has been found to possess potent anti-HIV activity and inhibits acetylcholinesterase activity, making it a subject of interest in the research of Alzheimer’s disease .
Mechanism of Action
Target of Action
Acacetin-7-O-beta-D-galactopyranoside, a natural flavonoid isolated from the flower heads of Chrysanthemum morifolium , primarily targets Acetylcholinesterase (AChE) . AChE is an enzyme involved in the rapid hydrolysis of the neurotransmitter acetylcholine, playing a crucial role in neural signal transmission. Inhibition of AChE is a common strategy in the treatment of Alzheimer’s disease .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, increasing its availability and enhancing cholinergic transmission. This can help alleviate the cognitive symptoms of Alzheimer’s disease .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of neural signals. This can help improve cognitive function in conditions characterized by reduced cholinergic transmission, such as Alzheimer’s disease .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The inhibition of AChE by this compound results in increased levels of acetylcholine in the synaptic cleft . This enhances cholinergic transmission, potentially improving cognitive function in conditions such as Alzheimer’s disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the gut can affect its absorption, while the presence of other compounds can affect its metabolism. Additionally, factors such as temperature and light can affect its stability .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, Acacetin-7-O-beta-D-galactopyranoside interacts with various enzymes, proteins, and other biomolecules. For instance, it has been evaluated as an inhibitor of HIV replication in H9 cells . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the replication of HIV in H9 cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the replication of HIV, likely through interactions with viral or host proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
It could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Acacetin-7-O-beta-D-galactopyranoside can be achieved through a one-pot synthesis of the aglycon . The key reactions in this approach include the modified Baker-Venkataraman reaction and regio- and stereoselective O-glycosylations .
Industrial Production Methods: Currently, there is limited information available on the industrial production methods of this compound. Most of the compound is isolated from natural sources such as the flower heads of Chrysanthemum morifolium .
Chemical Reactions Analysis
Types of Reactions: Acacetin-7-O-beta-D-galactopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Acacetin-7-O-beta-D-galactopyranoside has a wide range of scientific research applications:
Comparison with Similar Compounds
Acacetin-7-O-beta-D-galactopyranoside is unique due to its specific glycosylation pattern and biological activities. Similar compounds include:
Chrysin: A known flavone with potent anti-HIV activity.
Apigenin-7-O-beta-D-glucopyranoside: Another flavonoid glycoside with anti-HIV properties.
Kaempferol-3-O-beta-D-glucopyranoside: A flavonoid with cytotoxic properties.
These compounds share structural similarities but differ in their specific glycosylation patterns and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19+,20+,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZCOTZRUWYPTP-WHCFWRGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features of flavonoids contribute to their anti-HIV activity?
A1: Research suggests that flavonoids with specific structural features exhibit increased anti-HIV activity. The presence of hydroxyl groups at the C-5 and C-7 positions of the flavonoid skeleton, along with a C-2-C-3 double bond, are associated with enhanced potency against HIV replication in H9 cells []. This structure-activity relationship highlights the importance of these specific chemical moieties for the observed antiviral effects.
Q2: How does the presence of substituents on the B-ring of flavonoids impact their anti-HIV activity?
A2: According to the research on Acacetin-7-O-beta-D-galactopyranoside and related flavonoids, the introduction of substituents on the B-ring, such as hydroxyl or halogen groups, can have detrimental effects on the compound's activity []. These modifications were found to generally increase the toxicity of the flavonoid and/or decrease its effectiveness against HIV. This finding suggests that maintaining a less substituted B-ring might be favorable for developing more potent and less toxic anti-HIV flavonoid derivatives.
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